1-(2-Methoxybenzyl)-1-methylhydrazine
Description
1-(2-Methoxybenzyl)-1-methylhydrazine is a hydrazine derivative featuring a 2-methoxybenzyl group and a methyl substituent on the hydrazine backbone. This compound has garnered attention in medicinal chemistry, particularly in multitarget drug design for Alzheimer’s disease (AD). Its structure combines a methoxy-substituted aromatic ring with a hydrazine moiety, enabling interactions with biological targets such as acetylcholinesterase (AChE) and amyloid-β (Aβ) aggregates. The 2-methoxybenzyl group is structurally analogous to ethyl-(2-methoxybenzyl)-amine, which is known to bind the AChE catalytic site .
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-1-methylhydrazine |
InChI |
InChI=1S/C9H14N2O/c1-11(10)7-8-5-3-4-6-9(8)12-2/h3-6H,7,10H2,1-2H3 |
InChI Key |
XIWSYGCYOZQHEU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1OC)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The aldehyde group of 2-methoxybenzaldehyde reacts with the primary amine of methylhydrazine, forming a hydrazone intermediate. Subsequent dehydration yields the target compound (Fig. 1):
Optimized Procedure
Table 1: Comparative Yields Under Different Conditions
| Catalyst | Solvent | Temperature (°C) | Time (hrs) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetic acid | Ethanol | 80 | 6 | 75 | |
| [EtNH][HSO] | Solvent-free | 90 | 4 | 82 | |
| None | Toluene | 110 | 8 | 68 |
Reductive Amination of 2-Methoxybenzaldehyde
This method employs reductive amination to couple 2-methoxybenzaldehyde with methylhydrazine using reducing agents.
Reaction Mechanism
The aldehyde is first converted to an imine intermediate, which is reduced to the secondary amine:
Optimized Procedure
-
Reactants : 2-Methoxybenzaldehyde (1 eq), methylhydrazine (1.5 eq).
-
Reducing Agent : Sodium cyanoborohydride (NaBHCN, 1.2 eq).
-
Yield : 65–72% after column chromatography (SiO, ethyl acetate/hexane).
Alkylation of Hydrazine Derivatives
A two-step approach involving the alkylation of methylhydrazine with 2-methoxybenzyl halides.
Reaction Mechanism
-
Synthesis of 2-Methoxybenzyl Halide :
-
Alkylation :
Optimized Procedure
-
Step 1 : 2-Methoxybenzyl alcohol reacted with thionyl chloride (SOCl) to form 2-methoxybenzyl chloride (90% yield).
-
Step 2 : Alkylation of methylhydrazine with 2-methoxybenzyl chloride in the presence of KCO (2 eq) in THF (60°C, 8 hrs).
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving selectivity.
Optimized Procedure
-
Reactants : 2-Methoxybenzaldehyde (1 eq), methylhydrazine (1.1 eq).
-
Conditions : Microwave irradiation (300 W, 100°C, 20 mins), solvent-free.
Comparative Analysis of Methods
Table 2: Advantages and Limitations of Each Method
| Method | Advantages | Limitations |
|---|---|---|
| Condensation | High yield, simple setup | Requires acidic conditions |
| Reductive Amination | Mild conditions | Costly reducing agents |
| Alkylation | Scalable for industrial use | Low yield, multi-step process |
| Microwave-Assisted | Fast, energy-efficient | Specialized equipment required |
Purity and Characterization
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxybenzyl)-1-methylhydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Azides or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-(2-Methoxybenzyl)-1-methylhydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxybenzyl)-1-methylhydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methoxybenzyl moiety may also interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Hydrazine Moiety
1-Methylhydrazine
- Structure : Simplest methyl-substituted hydrazine (CH₃-NH-NH₂).
- Key Differences : Lacks the 2-methoxybenzyl group, reducing its capacity for aromatic interactions.
- Pharmacokinetics : Rapidly metabolized in vivo; 7% of administered 1-methylhydrazine (15 mg/kg in mice) is exhaled as CO₂, with 36% excreted in urine . In rats, it exhibits a half-life of ~3 hours .
- Toxicity: Associated with carcinogenicity in rodents, likely due to alkylating DNA .
- Relevance : Highlights the metabolic instability of unsubstituted methylhydrazines, underscoring the role of the 2-methoxybenzyl group in enhancing target binding and stability in the title compound.
1-(4-Chlorophenyl)-1-methylhydrazine
- Structure : Features a 4-chlorophenyl group instead of 2-methoxybenzyl.
- Key Differences : The electron-withdrawing chlorine substituent may reduce electron density compared to the electron-donating methoxy group, altering reactivity and binding affinity.
- Synthesis : Prepared via condensation of hydrazides with substituted benzaldehydes, similar to methods for benzylidene-hydrazine derivatives .
Functional Group Analogues
KS90 (1,2-Bis(methylsulfonyl)-1-methylhydrazine)
- Structure : Contains sulfonyl groups (CH₃-SO₂-) instead of aromatic substituents.
- Key Differences : Sulfonyl groups increase electrophilicity, enabling DNA alkylation and antitumor activity. KS90 is a prodrug that generates methylating agents upon decomposition .
- Therapeutic Use : Contrasts with 1-(2-methoxybenzyl)-1-methylhydrazine, which prioritizes enzyme inhibition over alkylation. This underscores how substituent choice dictates mechanistic pathways.
Pharmacokinetic and Toxicological Comparisons
- Excretion : Simple hydrazines (e.g., 1-methylhydrazine) are rapidly cleared via urine and exhalation, whereas bulkier derivatives like 1-(2-methoxybenzyl)-1-methylhydrazine likely exhibit prolonged half-lives due to reduced renal clearance and enhanced protein binding .
- Toxicity: 1,2-Dimethylhydrazine (15 mg/kg in mice) is fully cleared from blood in 3 hours but is highly carcinogenic . The aromatic groups in 1-(2-methoxybenzyl)-1-methylhydrazine may mitigate direct DNA damage by sterically hindering alkylation.
Structural Analogues in Drug Design
Piperazine Derivatives (e.g., 1-(2-Methoxybenzyl)-piperazine)
- Structure : Replaces the hydrazine group with a piperazine ring.
- Used in hybrid molecules with carbazoles for dual AChE inhibition and Aβ aggregation prevention .
- Key Insight : The hydrazine moiety in 1-(2-methoxybenzyl)-1-methylhydrazine may offer unique binding modes with Aβ peptides, a feature absent in piperazine analogs.
Data Table: Comparative Analysis of Key Compounds
| Compound | Structure | Key Features | Biological Activity | Metabolic Fate |
|---|---|---|---|---|
| 1-(2-Methoxybenzyl)-1-methylhydrazine | Hydrazine + 2-methoxybenzyl | AChE inhibition, anti-amyloidogenic | Multitarget (AD) | Likely hepatic metabolism |
| 1-Methylhydrazine | CH₃-NH-NH₂ | Alkylating agent | Carcinogenic in rodents | Rapid renal/exhalation clearance |
| 1-(4-Chlorophenyl)-1-methylhydrazine | Hydrazine + 4-chlorophenyl | Enhanced lipophilicity | Undocumented (potential bioavailability) | Undocumented |
| KS90 | Bis-sulfonyl + methylhydrazine | DNA alkylation | Antitumor | Prodrug activation |
Q & A
Basic Research Questions
Q. What synthetic routes are available for 1-(2-Methoxybenzyl)-1-methylhydrazine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via reductive amination or hydrazone formation. For example, hydrazine derivatives are often prepared by reacting substituted benzyl halides with methylhydrazine under reflux in ethanol or methanol. Optimization includes adjusting stoichiometric ratios (e.g., 1.2 equivalents of hydrazine hydrate), temperature control (reflux at 70–80°C), and using bases like triethylamine to neutralize byproducts. Monitoring reaction progress via TLC (e.g., chloroform:methanol 7:3) ensures completion .
Q. Which spectroscopic techniques are critical for structural confirmation of 1-(2-Methoxybenzyl)-1-methylhydrazine?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies methoxy (-OCH₃), benzyl aromatic protons, and hydrazine NH/CH₃ groups. For example, methoxy protons appear as a singlet near δ 3.8 ppm, while hydrazine protons may split into multiplets .
- IR Spectroscopy : Confirms N-H stretches (~3300 cm⁻¹) and C=N/C=O (if present) in hydrazone derivatives .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak for C₁₀H₁₅N₂O) .
Q. How can researchers ensure purity and stability of 1-(2-Methoxybenzyl)-1-methylhydrazine during storage?
- Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95%). Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation. Periodically reanalyze via NMR or LC-MS to detect degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of 1-(2-Methoxybenzyl)-1-methylhydrazine derivatives?
- Methodological Answer :
- Dose-Response Studies : Compare IC₅₀ values across assays (e.g., antioxidant vs. cytotoxic activities) to identify context-dependent effects .
- Structural Analog Analysis : Test derivatives with modified methoxy or benzyl groups to isolate pharmacophores .
- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., Journal of Applied Chemistry vs. Heliyon) to identify methodological variables (e.g., solvent polarity in bioassays) .
Q. How can computational modeling predict the interaction of 1-(2-Methoxybenzyl)-1-methylhydrazine with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like monoamine oxidase (MAO). Focus on hydrogen bonding with the hydrazine group and hydrophobic interactions with the benzyl moiety .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., with cytochrome P450) .
Q. What experimental designs are effective for probing the mechanism of action in anticancer studies?
- Methodological Answer :
- Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to quantify cell death in treated vs. control cancer lines .
- ROS Detection : Apply fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species generation linked to hydrazine-mediated oxidative stress .
- Gene Expression Profiling : Perform RNA-seq to identify pathways (e.g., p53, Bcl-2) modulated by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
